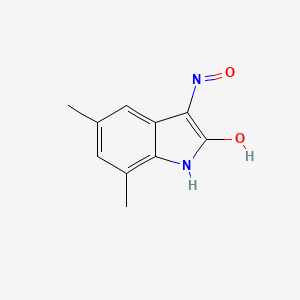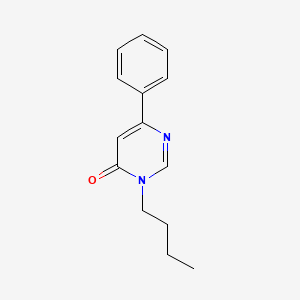
3-butyl-6-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Properties and Zn2+ Recognition
Research on derivatives of pyrimidin-4(3H)-one, such as 4-Aryl-6-phenylpyrimidin-2(1H)-ones, has shown significant fluorescence properties and efficient sensing of zinc ion (Zn2+). These compounds are synthesized via a cyclocondensation process and have been studied for their potential in detecting Zn2+ ions, showcasing their application in chemical sensing and environmental monitoring Hui Wu et al., 2008.
Structural Synthesis and Characterization
The synthesis and characterization of complexes involving pyrimidin-4(3H)-one derivatives have been extensively studied. For instance, polypyridine ruthenium(II) complexes containing different monodentate ligands, including derivatives of phenylpyrimidine, have been synthesized and characterized, showing potential applications in photophysical studies and as components in molecular electronic devices S. Bonnet et al., 2003.
Intramolecular Electron Transfer
The photochemistry of some nitrophenyldihydropyridines, which are structurally related to phenylpyrimidin-4(3H)-one, has revealed insights into intramolecular electron transfer processes. These studies provide a foundational understanding of the photoinduced electron-transfer systems, which can be applied in designing novel photoreactive drugs or materials with specific photophysical properties E. Fasani et al., 2006.
Water Oxidation and Catalysis
Research on Ru complexes for water oxidation has also been linked to the structural framework of pyrimidin-4(3H)-one derivatives. These studies explore the potential of such complexes in catalyzing water oxidation reactions, highlighting their importance in renewable energy technologies and catalysis R. Zong et al., 2005.
Antimicrobial Evaluation
Novel derivatives of coumarin moiety, including 3-(2-hydroxy-6-phenylpyrimidin-4-yl)-2-H-chromen-2-one, have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents and highlights the diverse biological activities of pyrimidin-4(3H)-one derivatives Abhishek Kumar et al., 2016.
特性
IUPAC Name |
3-butyl-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-3-9-16-11-15-13(10-14(16)17)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVNOCSWAXUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC(=CC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
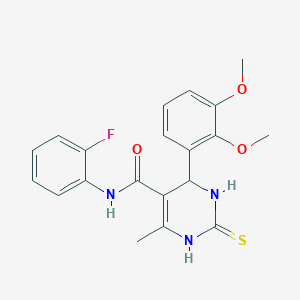
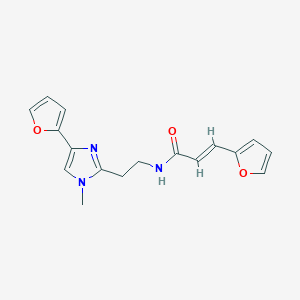
![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)
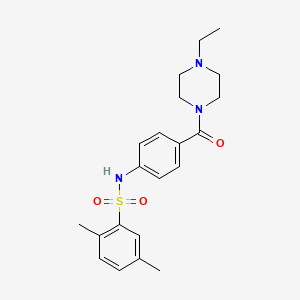
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)
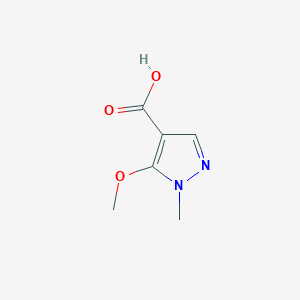
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)
